2-Ethoxy-4-nitrobenzoic acid
Overview
Description
2-Ethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
Nitro compounds, a class to which 2-ethoxy-4-nitrobenzoic acid belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Nitro compounds can participate in various biochemical pathways due to their ability to undergo a range of chemical reactions .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic potential .
Result of Action
The nitro group in nitro compounds can undergo various transformations, potentially leading to a range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as 2-Ethoxy-4-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4-nitrobenzoic acid can be synthesized through the nitration of 2-ethoxybenzoic acid. The nitration process involves the introduction of a nitro group into the benzene ring. This can be achieved by reacting 2-ethoxybenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds as follows:
C9H9NO3+HNO3→C9H9NO5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Esterification: Methanol, ethanol, sulfuric acid.
Major Products Formed
Reduction: 2-Ethoxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids.
Esterification: 2-Ethoxy-4-nitrobenzoate esters.
Scientific Research Applications
2-Ethoxy-4-nitrobenzoic acid is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to biologically active compounds.
Industry: As a precursor in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxybenzoic acid
- 4-Nitrobenzoic acid
- 2-Nitrobenzoic acid
Uniqueness
2-Ethoxy-4-nitrobenzoic acid is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIOETYGDXDWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371295 | |
Record name | 2-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-66-0 | |
Record name | 2-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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